molecular formula C19H26N2O3S B3815173 5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide

5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide

Cat. No. B3815173
M. Wt: 362.5 g/mol
InChI Key: DKBTUZFZNAPNFC-UHFFFAOYSA-N
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Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a benzenesulfonamide group, which is a common functional group in many pharmaceutical drugs.


Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated five-membered ring with sp3 hybridization . This allows for efficient exploration of the pharmacophore space and contributes to the stereochemistry of the molecule .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, pyrrolidine derivatives are known to undergo a variety of chemical reactions, including ring-opening reactions and functionalization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. Pyrrolidine derivatives generally have good solubility due to their polar nature .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Pyrrolidine derivatives have been found to have various biological activities, and their mechanism of action often involves binding to specific proteins .

properties

IUPAC Name

5-[2,2-bis(prop-2-enyl)pyrrolidine-1-carbonyl]-2,3-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3S/c1-5-8-19(9-6-2)10-7-11-21(19)18(22)16-12-14(3)15(4)17(13-16)25(20,23)24/h5-6,12-13H,1-2,7-11H2,3-4H3,(H2,20,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBTUZFZNAPNFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)N2CCCC2(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,2-Diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide
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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide
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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide
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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide
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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide
Reactant of Route 6
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5-[(2,2-diallylpyrrolidin-1-yl)carbonyl]-2,3-dimethylbenzenesulfonamide

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